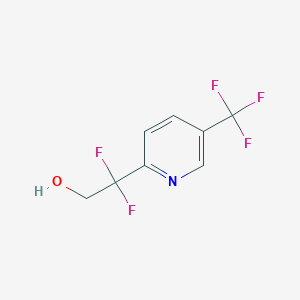

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Overview

Description

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a fluorinated pyridine derivative characterized by a trifluoromethyl-substituted pyridine core and a difluoroethanol side chain. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions. For instance, the diazotization of 2-aminopyridine derivatives with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different fluorinated alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential use as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit pharmacological activities such as enzyme inhibition and modulation of biochemical pathways. For instance, the presence of fluorine atoms enhances hydrogen bonding capabilities, which can influence drug-receptor interactions and improve bioavailability .

Ethanol Antagonism

Studies have shown that derivatives of this compound may exhibit ethanol antagonism, suggesting potential therapeutic applications in treating acute ethanol intoxication. This property could be beneficial for developing medications aimed at managing alcohol dependence or overdose situations .

Herbicidal Activity

The compound's structural characteristics make it a candidate for use in agrochemicals, particularly herbicides. Similar pyridine derivatives have been noted for their herbicidal properties, indicating that 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol may serve as a chemical intermediate in the synthesis of effective herbicides . The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its efficacy in targeting specific plant enzymes.

Synthetic Routes

The synthesis of this compound typically involves fluorination processes applied to pyridine derivatives. Common methods include diazotization followed by nucleophilic substitution reactions, which allow for the introduction of fluorine atoms into the pyridine ring .

Industrial Applications

In industrial settings, large-scale production may utilize continuous flow reactors and advanced fluorination techniques to ensure high yields and purity levels of the final product. The optimization of reaction conditions is crucial to maintain the stability and reactivity of the compound during synthesis.

Interaction with Biomolecules

The unique structure of this compound allows it to interact with various enzymes and proteins within biological systems. Its ability to form strong hydrogen bonds and electrostatic interactions can modulate enzyme activity, influencing metabolic pathways .

Environmental Stability

Environmental factors such as temperature and storage conditions play a significant role in the stability of this compound. It is recommended that the compound be stored under inert atmospheres at low temperatures to preserve its integrity and efficacy.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several fluorinated pyridine derivatives. Key analogues include:

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol

- Structure: Differs by replacing the difluoroethanol group with a piperazine-ethanol moiety.

- Molecular Formula : C₁₂H₁₆F₃N₃O

- Molecular Weight : 275.27 g/mol

- Properties : Higher molecular weight due to the piperazine ring, which enhances hydrogen-bonding capacity and solubility in polar solvents. Melting point: 71–73°C .

(5-(Trifluoromethyl)pyridin-2-yl)methanol

- Structure: Simplifies the side chain to a hydroxymethyl group instead of difluoroethanol.

- Molecular Formula: C₇H₆F₃NO

- Molecular Weight : 177.12 g/mol

- Properties : Reduced lipophilicity compared to the target compound, making it more water-soluble. Used as a building block in organic synthesis .

2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]ethanol

- Structure: Incorporates a chloro substituent on the pyridine ring and a methylaminoethanol side chain.

- Molecular Formula : C₁₀H₁₁ClF₃N₂O

- Molecular Weight : 273.66 g/mol

- Classified as an irritant (Hazard Class Xi) .

Physicochemical Properties and Reactivity

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| 2,2-Difluoro-2-(5-(CF₃)pyridin-2-yl)ethanol | ~251.13 | -CF₃, -CH₂C(F)₂OH | Not reported | Moderate lipophilicity |

| 2-[4-[5-(CF₃)pyridin-2-yl]piperazin-1-yl]ethanol | 275.27 | -CF₃, piperazine-ethanol | 71–73 | High polarity, polar solvents |

| (5-(CF₃)pyridin-2-yl)methanol | 177.12 | -CF₃, -CH₂OH | Not reported | Water-miscible |

| 2-[[3-Cl-5-(CF₃)pyridin-2-yl]-methylamino]ethanol | 273.66 | -Cl, -CF₃, -CH₂NHCH₂CH₂OH | Not reported | Moderate polarity |

- Fluorine Impact: The trifluoromethyl group (-CF₃) in all compounds enhances thermal stability and resistance to metabolic degradation. Difluoroethanol in the target compound increases hydrophobicity compared to hydroxymethyl or piperazine-ethanol groups .

- Reactivity: Ethanol-containing derivatives (e.g., target compound and piperazine analog) are prone to esterification or oxidation reactions, whereas hydroxymethyl analogs are more susceptible to nucleophilic substitution .

Functional and Application Comparisons

Pharmaceutical Intermediates

- The piperazine-ethanol analog (C₁₂H₁₆F₃N₃O) is marketed as a drug intermediate, likely due to its modular piperazine core, which is prevalent in antipsychotics and antidepressants .

- The target compound’s difluoroethanol group may serve as a bioisostere for carboxylic acids, improving membrane permeability in prodrug designs .

Agrochemical Potential

Hazard Profiles

- Compounds with ethanol side chains (e.g., target compound and piperazine analog) are classified as irritants (Xi), necessitating careful handling .

Biological Activity

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a fluorinated organic compound known for its unique chemical structure, which includes both fluorine and pyridine moieties. This compound has gained attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its stability and potential biological activities.

Chemical Structure

- IUPAC Name : 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol

- Molecular Formula : C8H6F5NO

- CAS Number : 1823392-17-1

Properties

The presence of fluorine atoms enhances the compound's ability to interact with biological systems, potentially leading to various pharmacological effects. The trifluoromethyl group contributes to its hydrophobic characteristics, influencing its bioactivity.

The biological activity of this compound is believed to involve interactions with specific biological targets through mechanisms such as nucleophilic substitution. Compounds with similar structures have been shown to interact with peripheral sensory trigeminal nerves, suggesting a potential role in modulating pain pathways and other sensory functions.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups can enhance biological activity. For instance, the incorporation of such groups has been linked to increased potency in inhibiting various enzymes and receptors . The unique structural features of this compound may facilitate strong hydrogen bonding and electrostatic interactions with biomolecules, thus affecting their activity and stability.

Case Studies and Research Findings

Recent studies have explored the compound's potential in drug discovery and its effects on biological systems:

-

Antiparasitic Activity : In a study investigating the activity of pyridine derivatives against parasites, modifications in the structure significantly influenced both metabolic stability and aqueous solubility. The results suggested that specific substitutions could enhance antiparasitic activity while maintaining low cytotoxicity .

Compound EC50 (μM) Metabolic Stability (CLint μL/min/mg) Parent Compound 0.010 42 Trifluoromethyl Substituted 0.005 58 - Enzyme Inhibition : Another study highlighted how trifluoromethyl groups improve the interaction of compounds with enzymes involved in metabolic processes. The addition of these groups was associated with enhanced inhibition rates compared to non-fluorinated analogs .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using human HepG2 cells over a 48-hour period. The compound exhibited moderate toxicity levels at higher concentrations but showed promising results in lower doses, indicating a potential therapeutic window for further exploration .

Environmental Influence on Activity

The efficacy and stability of this compound are influenced by environmental factors such as temperature and storage conditions. Optimal storage under inert atmospheres at low temperatures is recommended to preserve its activity.

Q & A

Q. Basic: What are the key synthetic strategies for preparing 2,2-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol?

Answer:

The synthesis typically involves sequential fluorination and functionalization of a pyridine precursor. A common approach includes:

- Step 1: Fluorination of a halogenated pyridine intermediate (e.g., 2-chloro-5-(trifluoromethyl)pyridine) using agents like KF in DMSO to introduce fluorine atoms .

- Step 2: Hydroxyl group introduction via nucleophilic substitution or reduction (e.g., using NaBH₄ or LiAlH₄) to form the ethanol moiety .

- Step 3: Purification via recrystallization (e.g., methanol/water systems) to isolate the product. Validate purity using HPLC or GC-MS.

Q. Basic: How is the structure of this compound characterized in academic research?

Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR to identify fluorine environments (e.g., CF₃ and difluoro groups).

- ¹H NMR to resolve ethanol and pyridine proton signals .

- X-ray Crystallography: Determines bond lengths/angles, particularly the spatial arrangement of fluorine atoms and pyridine ring planarity. Compare with related fluoropyridines (e.g., 5-(4-fluorophenyl)-2-fluoropyridine) .

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

Q. Advanced: How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl and difluoro groups:

- Steric Hindrance: The CF₃ group at the pyridine 5-position restricts access to reactive sites, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) for Suzuki-Miyaura couplings .

- Electronic Effects: Fluorine’s electronegativity deactivates the pyridine ring, slowing electrophilic substitution. Use directing groups (e.g., boronic acids) to enhance regioselectivity .

- Case Study: In analogous compounds, fluorination reduces reaction yields by 15–20% compared to non-fluorinated analogs, necessitating excess reagents or prolonged reaction times .

Q. Advanced: What computational methods are used to predict the biological activity of this compound?

Answer:

- Molecular Docking: Models interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group enhances hydrophobic binding, as seen in fluoro-pharmaceuticals like PF562271 (a kinase inhibitor) .

- QSAR Studies: Correlate fluorine substitution patterns with bioactivity. For example, logP values (calculated via XlogP³) predict membrane permeability, with fluorinated derivatives showing 2–3-fold higher lipophilicity than non-fluorinated analogs .

- MD Simulations: Assess stability of fluorinated compounds in aqueous environments, critical for drug design .

Q. Advanced: How do crystallographic data resolve contradictions in reported melting points or solubility?

Answer:

Discrepancies arise from polymorphism or solvent inclusion. For example:

- Polymorphism: X-ray structures of related compounds (e.g., 5-(4-fluorophenyl)-2-fluoropyridine) reveal multiple crystal packing modes, explaining melting point variations (e.g., 91–93°C vs. 85–88°C) .

- Solubility: Hydrogen-bonding networks (observed in crystal structures) influence solubility. Ethanol derivatives with planar pyridine rings exhibit lower aqueous solubility than non-planar analogs .

Q. Advanced: What are the challenges in handling and storing fluorinated ethanol derivatives?

Answer:

- Hydrolysis Sensitivity: The difluoroethanol group is prone to hydrolysis under acidic/basic conditions. Store in anhydrous solvents (e.g., THF) at –20°C .

- Light Sensitivity: Fluorinated pyridines degrade under UV light. Use amber vials and inert atmospheres (N₂/Ar) .

- Stability Testing: Monitor degradation via TLC or ¹⁹F NMR over 48-hour intervals to establish shelf-life .

Q. Advanced: How is this compound utilized in materials science research?

Answer:

- Fluorinated Polymers: Acts as a monomer for polyesters with enhanced thermal stability (Tg > 150°C) and low dielectric constants, relevant for microelectronics .

- Liquid Crystals: The CF₃ group improves mesophase stability, as demonstrated in analogs like 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde .

Q. Basic: What spectroscopic techniques differentiate this compound from its chloro or bromo analogs?

Answer:

- IR Spectroscopy: C–F stretches (1050–1250 cm⁻¹) vs. C–Cl (550–850 cm⁻¹) or C–Br (500–600 cm⁻¹).

- ¹⁹F NMR: Distinct chemical shifts for CF₃ (–60 to –70 ppm) and CHF₂ (–120 to –130 ppm) groups .

- Mass Spectrometry: Isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublets vs. single peaks for fluorine).

Q. Table: Comparative Properties of Fluorinated Pyridine Derivatives

| Property | 2,2-Difluoro-2-(5-CF₃-pyridin-2-yl)ethanol | 6-Fluoro-2-CF₃-pyridin-3-yl-methanol |

|---|---|---|

| Molecular Weight (g/mol) | 243.1 | 195.1 |

| logP (Calculated) | 2.1 | 1.8 |

| Melting Point (°C) | 91–93* | 85–88 |

| Aqueous Solubility (mg/mL) | <1 | <1 |

| *Data from analogous compounds . |

Properties

IUPAC Name |

2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMRUZHFVHKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.